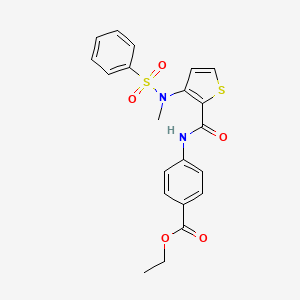

ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate

Description

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiophene-2-carboxamide moiety. Key structural elements include:

- Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom.

- Sulfonamido group: An N-methylphenyl-substituted sulfonamide (-SO₂-NH-) bridge.

- Benzoate ester: Ethyl ester functionalization at the para position of the benzene ring.

Properties

IUPAC Name |

ethyl 4-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-3-28-21(25)15-9-11-16(12-10-15)22-20(24)19-18(13-14-29-19)23(2)30(26,27)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTLJQYYNFNQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves several steps. One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or alcohols replace the sulfonamido group, forming new derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide moiety is believed to enhance the antibacterial efficacy by interfering with bacterial folic acid synthesis pathways.

Anticancer Activity

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate has been investigated for its potential anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways. Case studies have reported promising results in vitro against various cancer cell lines, suggesting a need for further exploration in vivo.

Drug Development

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate serves as a lead compound in drug discovery programs targeting infectious diseases and cancer therapeutics. Its unique structural attributes make it a candidate for further modification to enhance potency and selectivity.

Formulation in Drug Delivery Systems

The compound's solubility and stability profiles allow it to be explored as an active pharmaceutical ingredient (API) in various drug delivery systems, including nanoparticles and liposomes, which can improve bioavailability and therapeutic efficacy.

Antibacterial Activity Assessment

In a study published by Madhavi et al., compounds similar to ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate exhibited significant antibacterial activity against gram-positive and gram-negative bacteria at varying concentrations. The diameter of inhibition zones was measured to evaluate effectiveness, showing promising results that warrant further investigation into structure-activity relationships (SAR) .

Anticancer Efficacy Evaluation

A recent investigation into related thiophene compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring system is known to participate in various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

The compound shares functional groups with sulfonylurea herbicides, such as those listed in the Pesticide Chemicals Glossary . Below is a comparative analysis:

Key Observations:

Heterocyclic Core :

- The target compound uses a thiophene ring, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) employ a triazine core. Thiophene’s electron-rich nature may alter binding affinity to biological targets compared to triazine-based systems .

- Thiophene derivatives often exhibit enhanced metabolic stability compared to triazines, which could influence environmental persistence .

Sulfonylurea herbicides rely on hydrogen-bonding interactions with acetolactate synthase (ALS) enzymes. The thiophene carboxamide in the target compound may disrupt this interaction, suggesting divergent biological activity .

Applications: Sulfonylurea herbicides inhibit ALS, critical for branched-chain amino acid synthesis in plants.

Methodological Notes

Crystallographic tools like SHELXL (for small-molecule refinement) and WinGX (for crystallography suites) are critical for resolving such complex structures .

Biological Activity

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Common Name : Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate

- CAS Number : 1115933-65-7

- Molecular Formula : CHNOS

- Molecular Weight : 444.5 g/mol

Structural Representation

The compound features a thiophene ring, a sulfonamide moiety, and an ethyl ester functional group, contributing to its diverse interactions in biological systems.

Pharmacological Potential

Ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate exhibits a range of biological activities, primarily through its inhibition of specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Similar compounds have shown potential as carbonic anhydrase inhibitors (CAIs), which are crucial in treating conditions like glaucoma and cancer. The sulfonamide group is known for its affinity towards carbonic anhydrase isoforms, suggesting that ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate may possess similar inhibitory effects .

- Antitumor Activity : The presence of the thiophene ring is associated with antitumor properties. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines .

- Thrombin and Factor Xa Inhibition : Some derivatives of thiophene-based compounds have demonstrated significant inhibition of thrombin and Factor Xa, indicating potential applications in anticoagulant therapies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiophene and sulfonamide groups can significantly influence the biological activity of the compound. For instance:

- Substituents on the Thiophene Ring : Alterations in substituents can enhance lipophilicity and improve binding affinity to target enzymes.

- Sulfonamide Variations : The nature of the substituent on the sulfonamide nitrogen affects the selectivity and potency against carbonic anhydrase isoforms.

Table 1 summarizes key findings from SAR studies related to similar compounds:

| Compound Structure | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolinone Derivative | CAI | <0.1 | |

| Thiophene-based Sulfonamide | Antitumor | 0.5 | |

| Benzofuran Analog | Thrombin Inhibitor | 0.3 |

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of thiophene derivatives, ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with significant growth inhibition observed at concentrations above 1 µM.

Study 2: Enzyme Inhibition Profile

A comparative analysis of various sulfonamide derivatives revealed that ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate exhibited competitive inhibition against carbonic anhydrase isoforms I and II, with IC50 values in the nanomolar range. This positions it as a promising candidate for further development as a therapeutic agent targeting these enzymes.

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by sulfonamidation and esterification. Key steps include:

Thiophene Core Synthesis : Use a Pd-catalyzed coupling or cyclocondensation to assemble the thiophene ring (e.g., via ethyl 2-amino-3-thiophenecarboxylate intermediates) .

Sulfonamidation : React the thiophene intermediate with N-methylphenylsulfonyl chloride under basic conditions (e.g., pyridine or EtN) to introduce the sulfonamide group .

Esterification : Employ carbodiimide coupling agents (e.g., DCC or EDC) to conjugate the benzoate moiety.

Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalyst screening (e.g., DMAP for esterification efficiency). Monitor yields via TLC and HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions. For example, the sulfonamide proton appears as a singlet near δ 3.0 ppm, while aromatic protons in the thiophene and benzoate rings show distinct splitting patterns .

- IR Spectroscopy : Validate functional groups (e.g., C=O ester stretch ~1700 cm, S=O sulfonamide stretch ~1350 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., observed [M+H] vs. calculated) .

Cross-reference data with known analogs (e.g., methyl 2-(thiophene-2-carboxamido)benzoate) to resolve ambiguities .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) influence the compound’s biological activity, and what experimental frameworks are used to study this?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

Substituent Libraries : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -Cl, -OCH) on the phenyl or benzoate moieties .

Biological Assays : Test against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC/EC determination) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Prioritize modifications that enhance solubility (e.g., polar groups) or stability (e.g., steric hindrance) .

Q. How can contradictions in spectral or bioactivity data between synthesized batches be resolved?

- Methodological Answer : Contradictions often arise from impurities or stereochemical inconsistencies. Address via:

Purity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) .

Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry (e.g., compare with methyl 2-(thiophene-2-carboxamido)benzoate in Acta Crystallographica) .

Replicate Assays : Repeat bioactivity tests under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .

Q. What methodologies are used to assess the environmental fate and ecotoxicological risks of this compound?

Degradation Studies : Expose the compound to UV light or microbial consortia to measure half-life in water/soil.

Partitioning Analysis : Determine log (octanol-water) to predict bioaccumulation potential.

Toxicity Screening : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays (LC/NOEC).

Cross-reference with EPA DSSTox data for structurally related sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.